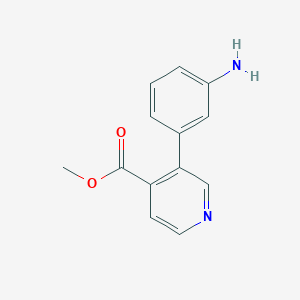
Methyl 3-(3-aminophenyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(3-aminophenyl)isonicotinate” is a chemical compound that is a derivative of isonicotinic acid . It is also known as “methyl 3-aminoisonicotinate” and "3-aminoisonicotinic acid methyl ester" . This compound is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .
Molecular Structure Analysis
“Methyl 3-(3-aminophenyl)isonicotinate” has a molecular formula of C7H8N2O2 . It is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to a methyl carboxylate .Physical And Chemical Properties Analysis
“Methyl 3-(3-aminophenyl)isonicotinate” is a liquid with an amber appearance . It has a melting point of 8.5°C and a boiling point of 207-209°C at 760 mmHg .Safety and Hazards
Zukünftige Richtungen
Research indicates that “Methyl 3-(3-aminophenyl)isonicotinate” has potential uses in pest management, particularly for thrips . It could be used for strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Eigenschaften
CAS-Nummer |
344450-40-4 |
|---|---|
Produktname |
Methyl 3-(3-aminophenyl)isonicotinate |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
methyl 3-(3-aminophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-6-15-8-12(11)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3 |
InChI-Schlüssel |
ULEALRZDEYMHBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [3-(hydroxymethyl)phenoxy]acetate](/img/structure/B8760655.png)
![5-[[(6-chloro-3-pyridinyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B8760658.png)
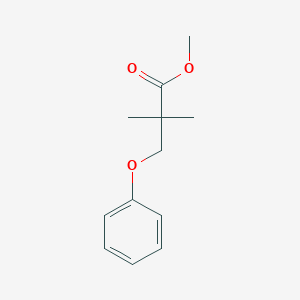

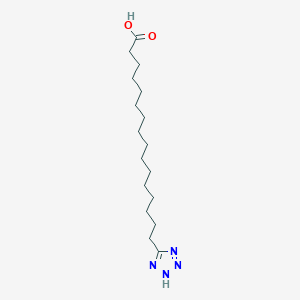
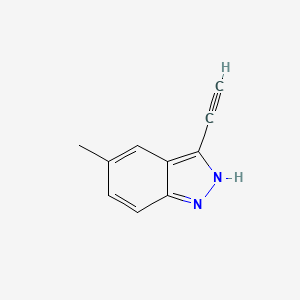
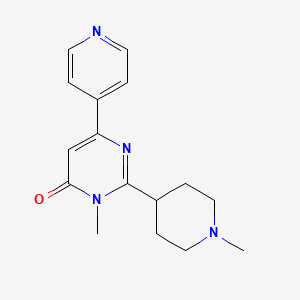
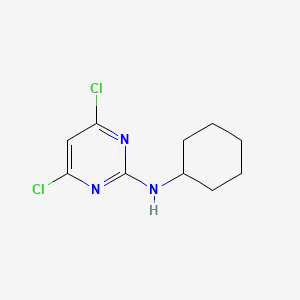
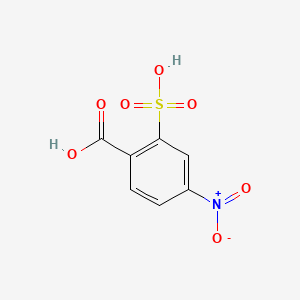


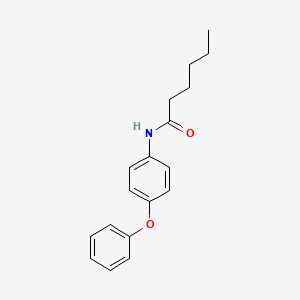
![(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B8760740.png)